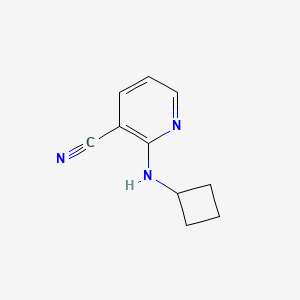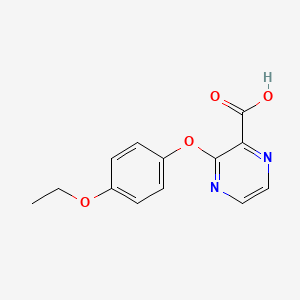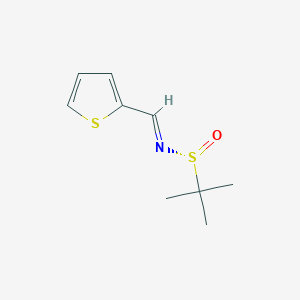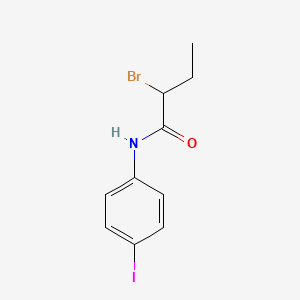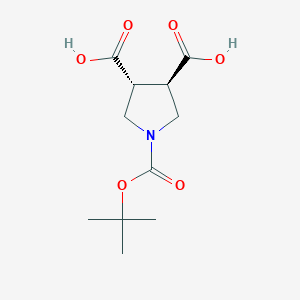
trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
Übersicht
Beschreibung
Trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a pyrrolidine derivative. It is commonly used in organic synthesis. The IUPAC name for this compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid . The molecular formula is C11H17NO6 and the molecular weight is 259.258.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Stereoisomers and Amino Acids
Total Synthesis of Enantiomers : Trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid has been used in the stereoselective synthesis of both enantiomers of trans-2,3-cis-3,4-dihydroxyproline, using divergent and parallel synthetic strategies. This demonstrates its utility in creating specific stereochemical configurations in complex molecules (Zanardi et al., 1996).
Formation of Chiral Pyrrolidines : The compound has been employed in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines. This process highlights its role in forming chiral structures, which are important in the development of biologically active compounds (Chung et al., 2005).
Structural and Conformational Studies
Conformational Analysis : Research involving trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid has contributed to the understanding of the conformational behavior of proline's pyrrolidine ring, which is significant in peptide and protein structures. This is exemplified in studies that introduced sterically demanding groups to the compound to examine their effects on ring puckering (Koskinen et al., 2005).
Crystal Structure Studies : The compound has been used in crystallography to determine the structures of related compounds, which aids in the understanding of molecular interactions and bonding behaviors in complex chemical systems (Yuan et al., 2010).
Asymmetric Synthesis and Catalysis
Building Blocks for Bioactive Compounds : It has been used in asymmetric syntheses, serving as a building block for the creation of various biologically active nitrogen-containing compounds. This highlights its role in the development of pharmaceuticals and bioactive materials (Takahata et al., 1991).
Catalytic Activities in Chemical Reactions : Studies have shown its use in catalytic reactions, such as in the formation of ruthenium(II) carbonyl chloride complexes, demonstrating its versatility in facilitating complex chemical transformations (Cheng et al., 2009).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHNBGJGPXFED-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



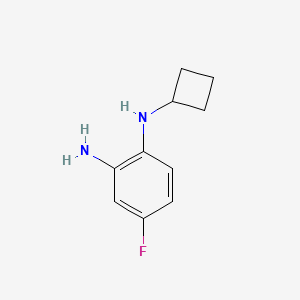
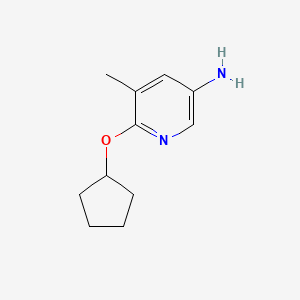
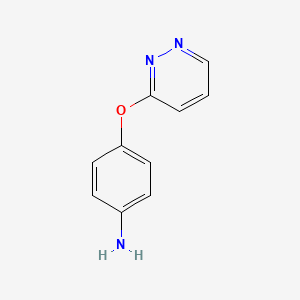
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)
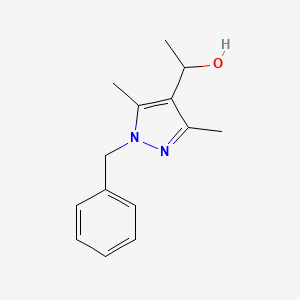
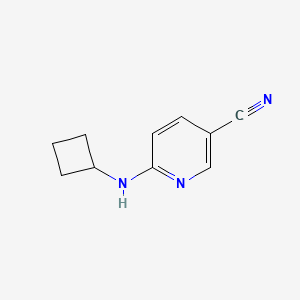
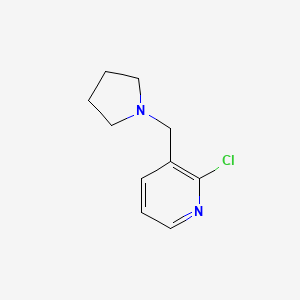
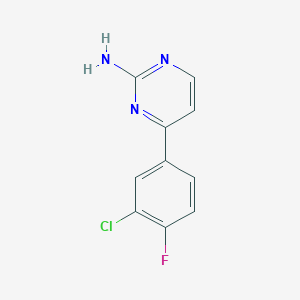
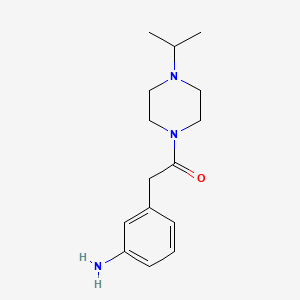
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
